2-Hydrazino-1-methyl-1H-imidazole dihydrochloride hydrate
Description
Chemical Name: 2-(Hydrazinylmethyl)-1-methyl-1H-imidazole dihydrochloride hydrate
CAS Number: 1391732-75-4
Molecular Formula: C₅H₁₂Cl₂N₄ (anhydrous base) + hydrate
Molecular Weight: 199.08 g/mol (anhydrous)
Purity: ≥95%
Structural Features:
- A methyl-substituted imidazole core.
- A hydrazinylmethyl (-CH₂-NH-NH₂) functional group at the 2-position.
- Dihydrochloride salt form with associated water molecules (hydrate).
Properties
IUPAC Name |
(1-methylimidazol-2-yl)hydrazine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.2ClH.H2O/c1-8-3-2-6-4(8)7-5;;;/h2-3H,5H2,1H3,(H,6,7);2*1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGOFSFTVDOLOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1NN.O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The imidazole ring undergoes electrophilic substitution at the 2-position, where hydrazine acts as a nucleophile. The reaction proceeds via a two-step mechanism:
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–60°C | ↑ 15–20% yield |
| Hydrazine Equivalents | 1.2–1.5 eq | Prevents over-substitution |
| Reaction Time | 6–8 hours | Maximizes conversion |
| Solvent | Ethanol/Water (3:1) | Enhances solubility |
Yields under optimized conditions reach 78–82%, with purity >95% after recrystallization.
Cyclization-Based Synthesis
An alternative route involves cyclization of pre-functionalized precursors. This method is favored for scalability and reduced byproduct formation.
Precursor Preparation
The synthesis begins with 1-methyl-2-chloroimidazole, which reacts with hydrazine hydrate in a polar aprotic solvent (e.g., DMF). The cyclization step is catalyzed by nickel chloride (NiCl₂), which facilitates C–N bond formation at the 2-position.
Catalytic Cyclization Conditions
Key factors include:
-
Catalyst Loading : 5–10 mol% NiCl₂ achieves 70–85% yield.
-
pH Control : Maintaining pH 6–8 prevents imidazole ring degradation.
-
Workup : Neutralization with 1 N HCl followed by extraction with dichloromethane isolates the product.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to ensure consistent quality and safety.
Flow Reactor Configuration
| Stage | Function | Parameters |
|---|---|---|
| Preheating | Activates reactants | 50°C, 2 bar pressure |
| Reaction Chamber | Facilitates nucleophilic substitution | 60°C, residence time 30 min |
| Quenching | Neutralizes excess HCl | NaOH solution (1 M) |
| Crystallization | Isolates dihydrochloride hydrate | Ethanol/water (3:1), −10°C |
This method achieves 80–85% yield with >98% purity, as confirmed by HPLC.
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), removing unreacted hydrazine and nickel catalysts.
Analytical Data
| Technique | Key Findings | Source |
|---|---|---|
| ¹H NMR (D₂O) | δ 3.85 (s, N–CH₃), δ 4.10–4.30 (m, NH₂) | |
| HPLC | Retention time: 6.2 min (C18 column) | |
| XRD | Confirms dihydrochloride hydrate crystal structure |
Challenges and Mitigation Strategies
Common Issues
Chemical Reactions Analysis
Condensation Reactions
The hydrazine moiety readily reacts with carbonyl compounds (aldehydes/ketones) to form hydrazones or Schiff bases. This reaction is foundational for synthesizing bioactive hybrids and heterocycles.
Example :
Reaction with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in acetic acid under reflux yields Schiff base derivatives:
Mechanism : Nucleophilic attack by the hydrazine’s NH₂ group on the carbonyl carbon, followed by dehydration. The reaction is accelerated by acidic conditions, which protonate the carbonyl oxygen, enhancing electrophilicity .
Cyclization Reactions
The compound participates in cyclocondensation to form fused heterocycles, such as triazoles or pyrazoles, enhancing structural complexity for drug discovery.
Example :
Reaction with α,β-unsaturated ketones in the presence of BF₃·Et₂O yields imidazo[1,2-a]pyridines:
Key Insight : The hydrazine group acts as a bridging unit, facilitating intramolecular cyclization. Electron-withdrawing substituents on the imidazole ring enhance reactivity .
Oxidation and Reduction
The hydrazine group undergoes redox transformations, critical for modifying pharmacological activity.
Oxidation:
Treatment with H₂O₂ or KMnO₄ oxidizes the hydrazine to an azo group:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 30% H₂O₂ | AcOH, 55–60°C | 1-Methyl-2-azo-1H-imidazole | 75% | |
| KMnO₄ | H₂O, Δ | Imidazole-2-carboxylic acid | 55% |
Reduction:
Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazine to an amine:
Nucleophilic Substitution
The methyl group at position 1 can be replaced under basic conditions, enabling structural diversification.
Example :
Reaction with alkyl halides in the presence of K₂CO₃ yields N-alkylated derivatives:
| Alkylating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl bromide | K₂CO₃, DMF, 80°C | 1-Ethyl-2-hydrazino-1H-imidazole | 68% | |
| Benzyl chloride | NaH, THF, 0°C | 1-Benzyl-2-hydrazino-1H-imidazole | 72% |
Complexation with Metal Ions
The imidazole ring and hydrazine group chelate transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination polymers with catalytic or magnetic properties.
Example :
Reaction with CuCl₂ in methanol produces a copper(II) complex:
| Metal Salt | Conditions | Application | Source |
|---|---|---|---|
| Cu(NO₃)₂ | MeOH, RT | Catalytic oxidation of alcohols | |
| Fe(SO₄)₂ | H₂O, Δ | Magnetic nanoparticles |
Scientific Research Applications
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds derived from imidazoles possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the hydrazino group enhances these properties, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
Imidazole derivatives have been investigated for their anticancer activities. Recent studies demonstrated that 2-hydrazino-1-methyl-1H-imidazole and its derivatives can induce apoptosis in cancer cell lines, including prostate and breast cancer cells. Mechanistic studies suggest that these compounds may act by inhibiting specific pathways involved in cell proliferation and survival .
HIF-PH Inhibition
The compound has also been explored as a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. HIF-PH inhibitors are crucial in treating anemia associated with chronic kidney disease (CKD). For example, molidustat (BAY 85-3934), a related compound, is currently in clinical trials for this purpose. The structural similarities suggest that 2-hydrazino-1-methyl-1H-imidazole dihydrochloride hydrate may exhibit comparable efficacy .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various imidazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 5 μM against E. coli, showcasing its potential as an effective antibacterial agent .
Case Study 2: Anticancer Activity
In vitro tests on prostate cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 μM. Mechanistic investigations pointed towards the induction of apoptosis via the mitochondrial pathway, suggesting a promising avenue for cancer therapy development .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which 2-Hydrazino-1-methyl-1H-imidazole dihydrochloride hydrate exerts its effects involves its interaction with molecular targets and pathways. The hydrazino group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Structural Differences
- Core Heterocycle: The target compound and histamine share an imidazole ring, while benzimidazole derivatives (e.g., 2-(aminomethyl)benzimidazole) feature a fused benzene-imidazole system, increasing aromaticity and lipophilicity . Imidocarb contains dihydroimidazole (saturated) rings, reducing aromatic interactions compared to the target compound .
- Functional Groups: The hydrazinylmethyl group in the target compound contrasts with histamine’s ethylamine side chain, which is critical for receptor binding . Hydrazine’s nucleophilic nature may favor metal chelation or click chemistry applications.
Physicochemical Properties
- Solubility : Dihydrochloride salts (target compound, histamine, benzimidazole analog) exhibit high aqueous solubility, advantageous for biological assays. The naphthylmethyl derivative’s hydrophobicity may limit solubility .
- Stability : Hydrazine derivatives (target compound) are prone to oxidation, requiring inert storage conditions, whereas benzimidazole and imidazoline analogs are more stable .
Biological Activity
2-Hydrazino-1-methyl-1H-imidazole dihydrochloride hydrate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C4H8Cl2N4
- Molecular Weight : 183.04 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which is crucial for immune regulation and has implications in cancer therapy .
- Covalent Bond Formation : It can form hydrazone or oxime linkages with carbonyl-containing biomolecules, facilitating bioconjugation processes that enhance therapeutic efficacy .
Antimicrobial Activity
Research indicates that derivatives of hydrazine compounds exhibit significant antimicrobial properties. In particular, studies have shown that similar imidazole derivatives possess activity against various bacterial strains:
| Compound | Activity Against | Reference |
|---|---|---|
| 2-Hydrazino-1-methyl-1H-imidazole | E. coli, S. aureus | |
| 1,5-Diaryl imidazoles | Various pathogens |
The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through:
- Cell Cycle Arrest : The compound can disrupt the normal cell cycle, leading to increased apoptosis rates in tumor cells.
- Reactive Oxygen Species (ROS) Generation : It enhances oxidative stress within cancer cells, promoting cell death .
Case Studies
Several studies have highlighted the effectiveness of hydrazine derivatives in clinical and experimental settings:
- Study on Antiviral Activity :
- Inhibition of IDO :
Q & A
Q. How can researchers mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Flow chemistry : Continuous reactors improve heat/mass transfer for hazardous intermediates.
- Design of Experiments (DoE) : Optimize parameters (e.g., catalyst loading, residence time) using factorial design.
- Purification protocols : Scale-up column chromatography or recrystallization to ≥95% purity, critical for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
